Cas no 1515285-50-3 (2,2,3-trimethylpentan-1-amine)

2,2,3-Trimethylpentan-1-amine is a branched primary amine with the molecular formula C₈H₁₉N. Its unique structure, featuring a tertiary carbon adjacent to the amino group, contributes to steric hindrance, influencing reactivity and selectivity in chemical synthesis. This compound is valued for its role as an intermediate in organic synthesis, particularly in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its hydrophobic alkyl chain enhances solubility in nonpolar solvents, making it suitable for applications requiring lipophilic amines. The sterically hindered nature of the amine group can also improve stability in reactions involving nucleophilic substitution or condensation. Careful handling is advised due to its potential irritant properties.
2,2,3-trimethylpentan-1-amine structure
2,2,3-trimethylpentan-1-amine structure
商品名:2,2,3-trimethylpentan-1-amine
CAS番号:1515285-50-3
MF:C8H19N
メガワット:129.24316239357
CID:6273317
PubChem ID:19083266

2,2,3-trimethylpentan-1-amine 化学的及び物理的性質

名前と識別子

    • 2,2,3-trimethylpentan-1-amine
    • SCHEMBL23963978
    • AKOS018655315
    • 1515285-50-3
    • EN300-1243524
    • SCHEMBL3832926
    • インチ: 1S/C8H19N/c1-5-7(2)8(3,4)6-9/h7H,5-6,9H2,1-4H3
    • InChIKey: LKWNFWHMPUIBJU-UHFFFAOYSA-N
    • ほほえんだ: NCC(C)(C)C(C)CC

計算された属性

  • せいみつぶんしりょう: 129.151749610g/mol
  • どういたいしつりょう: 129.151749610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 3
  • 複雑さ: 76.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 26Ų

2,2,3-trimethylpentan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1243524-2.5g
2,2,3-trimethylpentan-1-amine
1515285-50-3
2.5g
$2155.0 2023-05-26
Enamine
EN300-1243524-10.0g
2,2,3-trimethylpentan-1-amine
1515285-50-3
10g
$4729.0 2023-05-26
Enamine
EN300-1243524-2500mg
2,2,3-trimethylpentan-1-amine
1515285-50-3
2500mg
$1089.0 2023-10-02
Enamine
EN300-1243524-10000mg
2,2,3-trimethylpentan-1-amine
1515285-50-3
10000mg
$2393.0 2023-10-02
Enamine
EN300-1243524-0.05g
2,2,3-trimethylpentan-1-amine
1515285-50-3
0.05g
$924.0 2023-05-26
Enamine
EN300-1243524-0.25g
2,2,3-trimethylpentan-1-amine
1515285-50-3
0.25g
$1012.0 2023-05-26
Enamine
EN300-1243524-1.0g
2,2,3-trimethylpentan-1-amine
1515285-50-3
1g
$1100.0 2023-05-26
Enamine
EN300-1243524-0.1g
2,2,3-trimethylpentan-1-amine
1515285-50-3
0.1g
$968.0 2023-05-26
Enamine
EN300-1243524-100mg
2,2,3-trimethylpentan-1-amine
1515285-50-3
100mg
$490.0 2023-10-02
Enamine
EN300-1243524-50mg
2,2,3-trimethylpentan-1-amine
1515285-50-3
50mg
$468.0 2023-10-02

2,2,3-trimethylpentan-1-amine 関連文献

2,2,3-trimethylpentan-1-amineに関する追加情報

Research Brief on 1515285-50-3 and 2,2,3-Trimethylpentan-1-Amine: Recent Advances and Applications

In recent years, the chemical compound with CAS number 1515285-50-3 and the product 2,2,3-trimethylpentan-1-amine have garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are of particular interest due to their potential applications in drug development, catalysis, and material science. This research brief aims to provide an overview of the latest findings related to these substances, highlighting their synthesis, properties, and potential uses in the biomedical field.

The compound 1515285-50-3, a relatively new entrant in the chemical space, has been studied for its unique structural features and reactivity. Recent studies have focused on its role as an intermediate in the synthesis of more complex molecules, particularly those with therapeutic potential. Meanwhile, 2,2,3-trimethylpentan-1-amine, a branched-chain amine, has been investigated for its applications in asymmetric synthesis and as a building block for pharmaceuticals. Its steric and electronic properties make it a valuable candidate for chiral auxiliaries and ligands in catalytic reactions.

One of the key breakthroughs in the study of 1515285-50-3 involves its use in the development of novel inhibitors targeting specific enzymes involved in disease pathways. For instance, researchers have demonstrated its efficacy in modulating enzyme activity in vitro, suggesting potential therapeutic applications. Similarly, 2,2,3-trimethylpentan-1-amine has been employed in the synthesis of enantiomerically pure compounds, which are crucial for the development of drugs with fewer side effects and higher efficacy. Recent publications have detailed its use in the synthesis of beta-lactam antibiotics and other bioactive molecules.

Methodologically, advancements in spectroscopic techniques and computational modeling have enabled researchers to gain deeper insights into the molecular interactions and stability of these compounds. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been instrumental in characterizing 1515285-50-3, while X-ray crystallography has provided detailed structural information for 2,2,3-trimethylpentan-1-amine derivatives. These techniques have not only confirmed the purity and identity of these compounds but also shed light on their conformational dynamics and reactivity.

Looking ahead, the potential applications of 1515285-50-3 and 2,2,3-trimethylpentan-1-amine are vast. Ongoing research is exploring their roles in targeted drug delivery systems, where their chemical properties could enhance the bioavailability and specificity of therapeutic agents. Additionally, their use in green chemistry initiatives is being investigated, with a focus on reducing the environmental impact of chemical synthesis. The integration of these compounds into sustainable practices could pave the way for more eco-friendly pharmaceutical manufacturing processes.

In conclusion, the study of 1515285-50-3 and 2,2,3-trimethylpentan-1-amine represents a promising avenue for innovation in chemical biology and pharmaceutical research. Their unique properties and versatile applications underscore the importance of continued exploration and development. As research progresses, these compounds are likely to play an increasingly significant role in the design of next-generation therapeutics and materials.

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